molecular formula C16H20F3N3O B280415 N-(2-adamantyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(2-adamantyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B280415
M. Wt: 327.34 g/mol
InChI Key: MPHJFQWIWJSLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a potent and selective activator of the AMP-activated protein kinase (AMPK) pathway. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders.

Scientific Research Applications

N-(2-adamantyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to have anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Furthermore, this compound has been shown to protect against cardiovascular disorders by reducing inflammation and improving endothelial function.

Mechanism of Action

N-(2-adamantyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activates the AMPK pathway by binding to the AMPK β1 subunit, leading to allosteric activation of the enzyme. This activation results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, leading to improved metabolic function. Additionally, this compound has been found to activate the SIRT1 pathway, leading to increased mitochondrial function and protection against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. Additionally, this compound has been found to reduce hepatic glucose production and improve lipid metabolism. Furthermore, this compound has been shown to have anti-inflammatory effects by reducing pro-inflammatory cytokine expression and inhibiting NF-κB activation.

Advantages and Limitations for Lab Experiments

N-(2-adamantyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective activator of the AMPK pathway, allowing for specific activation of the pathway without affecting other signaling pathways. Additionally, this compound has been found to be stable in vitro and in vivo, allowing for long-term experiments. However, this compound has some limitations, including its high cost and the need for careful handling due to its toxicity.

Future Directions

N-(2-adamantyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has significant potential for further research and development. Some future directions for research include the development of more potent and selective activators of the AMPK pathway, the investigation of the effects of this compound in different disease models, and the development of this compound-based therapies for various diseases. Additionally, further research is needed to investigate the long-term effects and potential side effects of this compound.
Conclusion
In conclusion, this compound is a potent and selective activator of the AMPK pathway with significant potential for therapeutic applications in various diseases. The synthesis method of this compound involves several steps, and the purity of the compound is critical for its use in scientific research. This compound activates the AMPK pathway by binding to the AMPK β1 subunit, leading to improved metabolic function. This compound has several biochemical and physiological effects, including increased glucose uptake and insulin sensitivity and reduced inflammation. This compound has several advantages for use in lab experiments, including its potency and selectivity, but also has some limitations, including its high cost and toxicity. Finally, this compound has significant potential for further research and development, including the investigation of new disease models and the development of this compound-based therapies.

Synthesis Methods

The synthesis of N-(2-adamantyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 2-adamantanone with methylamine, followed by the reaction with trifluoromethylpyrazole-5-carboxylic acid. The final product is obtained after purification using chromatography techniques. The purity of this compound is critical for its use in scientific research, and various methods have been developed to ensure the purity of the compound.

Properties

Molecular Formula

C16H20F3N3O

Molecular Weight

327.34 g/mol

IUPAC Name

N-(2-adamantyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H20F3N3O/c1-22-12(7-13(21-22)16(17,18)19)15(23)20-14-10-3-8-2-9(5-10)6-11(14)4-8/h7-11,14H,2-6H2,1H3,(H,20,23)

InChI Key

MPHJFQWIWJSLQS-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2C3CC4CC(C3)CC2C4

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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